3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
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Overview
Description
3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair pathways, making it a promising target for anticancer therapies . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .
Mode of Action
This compound interacts with its targets (PARP-1 and EGFR) by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This leads to the accumulation of DNA damage in cancer cells, triggering apoptosis (programmed cell death) . By inhibiting EGFR, the compound also affects the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a cyclohexyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .
Result of Action
The compound’s action results in the induction of apoptosis in cancer cells . Specifically, it upregulates the expression of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the expression of the anti-apoptotic gene Bcl2 . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Cellular Effects
Preliminary studies suggest that similar compounds may have significant inhibitory effects on the growth of certain cell lines .
Molecular Mechanism
Related compounds have been shown to inhibit the urease enzyme, a virulence factor in urease-positive microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-phenyl-2-propynal under refluxing conditions in ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the desired triazolothiadiazine derivative in moderate to good yields. The reaction conditions are crucial for the successful formation of the compound, with temperature and solvent choice playing significant roles.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to enhance yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-triazolo[3,4-b][1,3,5]thiadiazines: Another class of triazolothiadiazine derivatives with distinct structural variations.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: These compounds have a different fusion pattern of the triazole and thiadiazine rings.
Uniqueness
3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural feature may contribute to its distinct pharmacological profile and enhanced activity compared to other similar compounds.
Properties
IUPAC Name |
3-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h10H,1-9H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPFWJCKEJKCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NN=C3N2CCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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